REACTION_CXSMILES
|
[C:1]12([C:11](Cl)=[O:12])[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[CH2:2]1)[CH2:8]2.[NH2:14][C:15]1[CH:16]=[C:17]([O:23][CH3:24])[C:18]([O:21][CH3:22])=[CH:19][CH:20]=1>C(N(CC)CC)C>[CH3:24][O:23][C:17]1[CH:16]=[C:15]([NH:14][C:11]([C:1]23[CH2:10][CH:5]4[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]4)[CH2:2]2)[CH2:8]3)=[O:12])[CH:20]=[CH:19][C:18]=1[O:21][CH3:22]
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Name
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|
Quantity
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6.8 mmol
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Type
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reactant
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Smiles
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C12(CC3CC(CC(C1)C3)C2)C(=O)Cl
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Name
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|
Quantity
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6.5 mmol
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Type
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reactant
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Smiles
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NC=1C=C(C(=CC1)OC)OC
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Name
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|
Quantity
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0 (± 1) mol
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Type
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solvent
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Smiles
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C(C)N(CC)CC
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
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Smiles
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COC=1C=C(C=CC1OC)NC(=O)C12CC3CC(CC(C1)C3)C2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |